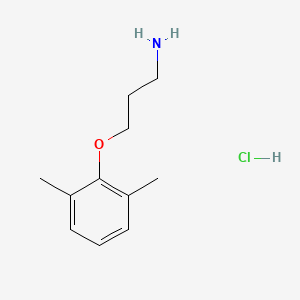![molecular formula C18H22N2O4S2 B1372076 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid CAS No. 1208712-29-1](/img/structure/B1372076.png)
2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.52 . It is a research-use-only compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Applications De Recherche Scientifique
Antimicrobial Applications
- The compound has shown potential as an antimicrobial agent. Studies have focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalytic Applications
- Research indicates its use in the synthesis of various organic compounds. The compound's derivatives have been used as catalysts in the synthesis of diverse organic molecules under mild and solvent-free conditions, highlighting its potential in industry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Corrosion Inhibition
- It has been investigated for its anti-corrosion properties. Studies on thiazole hydrazones, including derivatives of the compound, have demonstrated their efficacy in protecting mild steel in acid media. This suggests its utility in industrial applications for corrosion inhibition (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antifungal and Antiviral Activities
- Its derivatives have been synthesized and evaluated for fungicidal and antiviral activities. The studies have shown that certain derivatives exhibit significant activity against fungi and viruses, suggesting a new strategy for fungi and virus control (Fengyun et al., 2015).
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of various heterocyclic compounds. Research has explored its reactivity in creating diverse molecular structures, contributing to the field of organic chemistry (Suzuki & Izawa, 1976).
Propriétés
IUPAC Name |
2-[3-(cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVVOQDRGLGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)







![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
